molecular formula C11H18O4 B2393557 Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate CAS No. 2126190-20-1

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate

Cat. No.: B2393557
CAS No.: 2126190-20-1
M. Wt: 214.261
InChI Key: GLANOILMFRSBBA-CLFYSBASSA-N
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Description

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is an organic compound with the molecular formula C11H18O4. It is a derivative of tetrahydropyran and is characterized by its unique structure, which includes an ethoxy group and an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl acetate with a tetrahydropyran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include ethyl acetate, tetrahydropyran, and ethoxy compounds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate the compound’s incorporation into metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other esters may not be suitable .

Properties

IUPAC Name

ethyl (2Z)-2-(3-ethoxyoxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h7,10H,3-6,8H2,1-2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANOILMFRSBBA-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1COCC/C1=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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